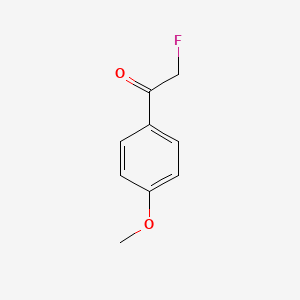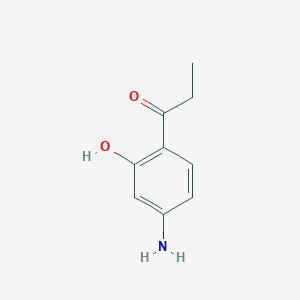
1-(4-Amino-2-hydroxyphenyl)propan-1-one
Vue d'ensemble
Description
“1-(4-Amino-2-hydroxyphenyl)propan-1-one” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known by other names such as “4’-Amino-2’-hydroxypropiophenone”, “3-Hydroxy-4-propanoylaniline”, and "5-Amino-2-propanoylphenol" .
Molecular Structure Analysis
The molecular structure of “1-(4-Amino-2-hydroxyphenyl)propan-1-one” consists of a propiophenone backbone with an amino group at the 4-position and a hydroxy group at the 2-position . This structure is similar to other propiophenones, but the presence of the amino and hydroxy groups may confer unique properties .Applications De Recherche Scientifique
Quorum Sensing Inhibition
1-(4-Amino-2-hydroxyphenyl)propan-1-one: (AHE) has been isolated from the endophytic fungus Phomopsis liquidambari S47. It acts as a quorum sensing (QS) inhibitor, specifically targeting the bacterium Pseudomonas aeruginosa . QS is a communication system used by bacteria to coordinate their behavior, including biofilm formation and virulence factor production. By disrupting QS, AHE could potentially serve as an antivirulence agent against P. aeruginosa infections.
Antioxidant Properties
AHE treatment impacts the antioxidant system in P. aeruginosa by suppressing the expression of QS-related genes. This leads to increased oxidative stress, affecting the activity of antioxidant enzymes. Understanding these mechanisms could contribute to novel strategies for combating bacterial infections .
Metabolomics Research
Metabolomic analysis using magnetic resonance imaging revealed metabolic variations in P. aeruginosa exposed to AHE. The compound disturbs amino acid and nucleotide metabolism, which may contribute to its antivirulence effects. Investigating these metabolic changes provides valuable insights into bacterial physiology .
Synthesis of Irinotecan Analog Intermediates
1-(2-Amino-5-hydroxyphenyl)propan-1-one: , a related compound, is used in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. This intermediate plays a crucial role in the synthesis of irinotecan and other camptothecin analogs, which have anticancer properties .
Antigonadotropin Activity
1-(4-Hydroxyphenyl)propan-1-one: , another derivative, has been used medically as an antigonadotropin. Its ability to suppress gonadotropin secretion makes it relevant in reproductive health research .
Endophyte-Derived Natural Products
The discovery of AHE from P. liquidambari S47 highlights the potential of endophytic fungi as sources of novel bioactive compounds. Investigating these natural products contributes to drug discovery and biotechnological applications .
Mécanisme D'action
Mode of Action
It’s known that compounds with similar structures can undergo reactions with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been shown to have various effects, such as the formation of oximes and hydrazones .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIQUKRGYQXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379608 | |
| Record name | 1-(4-amino-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-hydroxyphenyl)propan-1-one | |
CAS RN |
83294-23-9 | |
| Record name | 1-(4-amino-2-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)

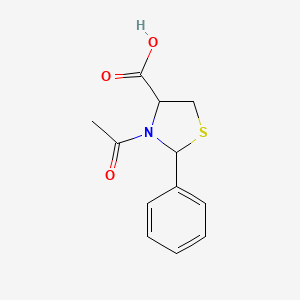
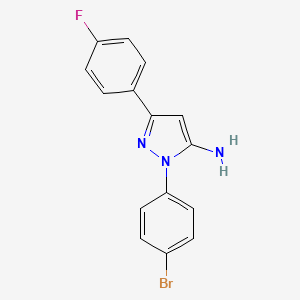
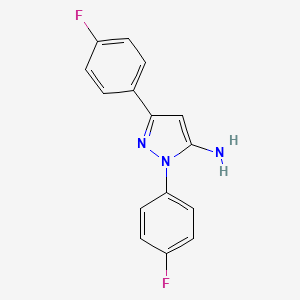


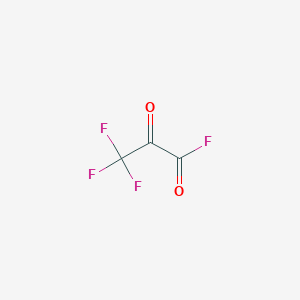
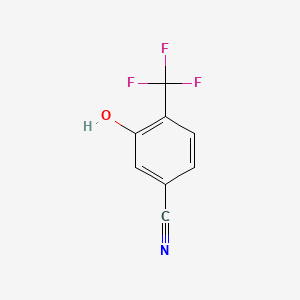
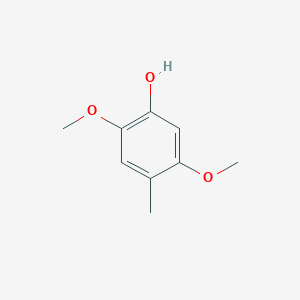
![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)


